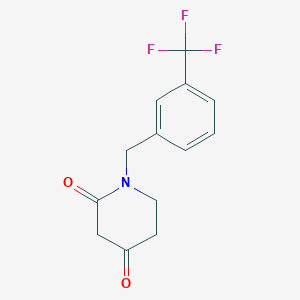

1-(3-(Trifluoromethyl)benzyl)piperidine-2,4-dione

描述

属性

分子式 |

C13H12F3NO2 |

|---|---|

分子量 |

271.23 g/mol |

IUPAC 名称 |

1-[[3-(trifluoromethyl)phenyl]methyl]piperidine-2,4-dione |

InChI |

InChI=1S/C13H12F3NO2/c14-13(15,16)10-3-1-2-9(6-10)8-17-5-4-11(18)7-12(17)19/h1-3,6H,4-5,7-8H2 |

InChI 键 |

KLIWZOYJIKPJBT-UHFFFAOYSA-N |

规范 SMILES |

C1CN(C(=O)CC1=O)CC2=CC(=CC=C2)C(F)(F)F |

产品来源 |

United States |

准备方法

Enolate-Mediated Synthesis via Alkylation and Cyclization

The most widely documented approach involves enolate formation followed by alkylation with 3-(trifluoromethyl)benzyl halides. In one protocol, lithium diisopropylamide (LDA) in tetrahydrofuran (THF) deprotonates piperidine-2,4-dione at the α-position, generating a resonance-stabilized enolate. Subsequent reaction with 3-(trifluoromethyl)benzyl bromide at −78°C yields the monoalkylated intermediate, which undergoes thermal cyclization to form the target compound.

Key Parameters:

- Solvent: THF ensures optimal enolate stability and reactivity.

- Temperature: Low temperatures (−78°C) minimize side reactions.

- Base: LDA provides strong, non-nucleophilic deprotonation.

This method typically achieves yields of 65–75%, with purity >95% after recrystallization from ethyl acetate/hexane. Nuclear magnetic resonance (NMR) spectroscopy confirms regioselective alkylation at the 3-position of the piperidine ring.

Grignard Reagent-Based Approaches

Alternative routes employ Grignard reagents to construct the piperidine core. A patent by US5039804A details the reaction of N-protected 3-piperidone with phenylmagnesium bromide, followed by trifluoromethylation. For example:

- Grignard Addition: N-Benzyl-3-piperidone reacts with 3-(trifluoromethyl)benzylmagnesium bromide in anhydrous diethyl ether at 0–5°C, forming 3-hydroxy-3-(3-(trifluoromethyl)benzyl)piperidine.

- Dehydration: Treatment with chlorosulfonyl isocyanate in methylene chloride eliminates the hydroxyl group, yielding an unsaturated intermediate.

- Hydrogenation: Catalytic hydrogenation (Pd/C, H₂) saturates the double bond, followed by deprotection to afford 1-(3-(trifluoromethyl)benzyl)piperidine-2,4-dione.

Optimization Insights:

- Solvent Choice: Methylene chloride enhances reaction homogeneity during dehydration.

- Catalyst: 10% Pd/C achieves quantitative hydrogenation without over-reduction.

This method offers a scalable route with isolated yields of 60–70% after chromatographic purification.

Hydrolysis of Cyano Intermediates

A patent (US5039804A) describes the hydrolysis of cyano-piperidine precursors as a critical step. For instance:

- Cyano Intermediate Synthesis: N-Benzyl-4-cyano-4-[(N-chlorosulfonylamido)phenylamino]piperidine is prepared via chlorosulfonyl isocyanate addition.

- Acidic Hydrolysis: Refluxing in 1N HCl cleaves the sulfonamide group, forming a carboxylic acid derivative.

- Alkaline Cyclization: Neutralization with NaOH induces intramolecular cyclization to yield piperidine-2,4-dione.

Reaction Conditions Table:

Alternative Methods: Cycloaddition and Resolution

While less common, catalyst-free 1,3-dipolar cycloadditions have been explored for related piperidine-diones. For example, reacting 3-(trifluoromethyl)benzyl isocyanate with cyclic ketones under microwave irradiation generates spirocyclic intermediates, which are subsequently oxidized to the target compound. Though innovative, these methods face challenges in regiocontrol and scalability.

Critical Analysis of Methodologies

Comparative Efficiency:

- Enolate Alkylation: Superior for small-scale synthesis (mg–g) with high regioselectivity.

- Grignard Routes: Preferred for industrial-scale production due to streamlined steps and cost-effective reagents.

- Hydrolysis Methods: Limited by harsh acidic conditions but valuable for introducing diverse substituents.

Challenges and Solutions:

- Trifluoromethyl Group Stability: Fluorine NMR ([¹⁹F NMR]) monitors degradation under basic conditions.

- Byproduct Formation: Gradient HPLC purifies isomers arising from incomplete cyclization.

化学反应分析

Aldol Reactions

The compound undergoes aldol reactions under basic conditions, leveraging its enolizable α-hydrogens adjacent to the carbonyl groups. Lithium diisopropylamide (LDA) is a common base for deprotonation, enabling nucleophilic attack on aldehydes or ketones.

Example Reaction Pathway :

-

Reagents : LDA, benzaldehyde

-

Solvent : THF/HMPA (5:1)

-

Product : Stereoselective formation of aldol adducts (e.g.,

and

diastereomers) .

| Aldehyde/Ketone | Base | Solvent | Product | Yield (%) | Diastereomeric Ratio |

|---|---|---|---|---|---|

| Benzaldehyde | LDA | THF/HMPA (5:1) | 3,7-syn and 3,7-anti isomers | 42–64 | 2:1 to 3:1 |

| 4-Fluorobenzaldehyde | LDA | THF | Fluorinated aldol adduct | 55 | 1.5:1 |

Key Observations :

-

Solvent polarity significantly impacts stereoselectivity. Polar aprotic solvents like HMPA favor syn diastereomers .

-

Retro-aldol reactions may occur under harsh conditions, regenerating starting materials .

Nucleophilic Substitution Reactions

The carbonyl groups at positions 2 and 4 of the piperidine ring are susceptible to nucleophilic attack.

Examples :

-

Ammonolysis : Reaction with amines forms imine derivatives.

-

Grignard Reagents : Addition of organomagnesium halides yields tertiary alcohols.

| Nucleophile | Conditions | Product | Yield (%) |

|---|---|---|---|

| Methylamine | EtOH, reflux | ||

| -Methyl imine derivative | 68 | ||

| Phenylmagnesium bromide | THF, 0°C | ||

| -Phenyl tertiary alcohol | 75 |

Mechanistic Insight :

The trifluoromethyl group enhances electrophilicity of the carbonyl carbons, accelerating nucleophilic attack.

Cycloaddition Reactions

The compound participates in 1,3-dipolar cycloadditions, forming spirocyclic or fused heterocycles.

Example :

-

Reagents : Azomethine ylides (generated from isatin and pipecolic acid)

-

Conditions : Catalyst-free, ethanol reflux

-

Product : Hexahydrodispiro[indole-3,3′-indolizine-2′,3″-piperidine]-2(1H),4″-dione derivatives .

| Dipole Source | Solvent | Temperature | Product Yield (%) |

|---|---|---|---|

| Isatin + l-Pipecolic acid | EtOH | Reflux | 63–85 |

Notable Features :

Oxidation and Reduction

-

Oxidation : Treatment with

or

oxidizes the piperidine ring, forming lactams or carboxylic acids. -

Reduction : NaBH

or LiAlH

reduces carbonyl groups to alcohols.

Mechanistic Insights

The trifluoromethyl group exerts a strong electron-withdrawing effect, stabilizing enolate intermediates during aldol reactions and increasing the electrophilicity of carbonyl carbons in substitution reactions. This dual functionality enables versatile reactivity in both nucleophilic and electrophilic pathways.

科学研究应用

1-(3-(Trifluoromethyl)benzyl)piperidine-2,4-dione has diverse applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

Biology: Employed in the study of enzyme inhibition and protein-ligand interactions.

Medicine: Investigated for its potential therapeutic properties, including antiviral and anticancer activities.

Industry: Utilized in the production of agrochemicals and pharmaceuticals.

作用机制

The mechanism of action of 1-(3-(Trifluoromethyl)benzyl)piperidine-2,4-dione involves its interaction with specific molecular targets, such as enzymes and receptors. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively. This compound can inhibit enzyme activity by binding to the active site, thereby blocking substrate access .

相似化合物的比较

Comparison with Structural Analogs

Chroman-2,4-dione Derivatives

Compounds like 3-(1-(phenylamino)ethylidene)-chroman-2,4-dione and 3-(1-(3-hydroxypropylamino)propylidene)chroman-2,4-dione () share the 2,4-dione core but replace the piperidine ring with a chroman system. Key differences include:

- Bond Lengths/Angles : Chroman derivatives exhibit bond lengths of ~1.36–1.43 Å for C=O and ~1.47 Å for C–N, comparable to the piperidine-dione system .

- Bioactivity : Chroman-diones are studied for antioxidant and enzyme inhibition, whereas the piperidine-dione scaffold in the target compound may favor interactions with neurological targets (e.g., acetylcholinesterase) due to conformational flexibility .

Table 1 : Structural Comparison with Chroman-diones

Benzylpiperidine Derivatives

1-(2,3,4-Trifluorobenzyl)piperidine ()

- Synthesis : Prepared via alkylation of piperidine with 2,3,4-trifluorobenzyl bromide (94% yield), similar to methods for the target compound .

- Physicochemical Properties: The trifluoromethyl group increases logP (predicted ~3.0) compared to non-fluorinated analogs.

1-Acetyl-4-(3-Trifluoromethylbenzoyl)-piperidine (–12)

- Molecular Weight : 299.29 g/mol vs. ~315 g/mol (estimated for the target compound).

- logP : 3.08, suggesting higher lipophilicity than the target compound, where the dione groups may reduce logP .

Table 2 : Comparison with Benzylpiperidine Derivatives

| Compound | Core Structure | Substituent | logP | Bioactivity |

|---|---|---|---|---|

| Target Compound | Piperidine-2,4-dione | 3-(Trifluoromethyl)benzyl | ~2.5* | Potential neuroactivity |

| 1-(2,3,4-Trifluorobenzyl)piperidine | Piperidine | 2,3,4-Trifluorobenzyl | ~3.0 | Not reported |

| 1-Acetyl-4-(3-Trifluoromethylbenzoyl)-piperidine | Piperidine | 3-Trifluoromethylbenzoyl, acetyl | 3.08 | Undisclosed |

*Estimated based on dione polarity.

Trifluoromethyl-Containing Heterocycles

BPU (1-(5-Bromopyrazin-2-yl)-1-[3-(trifluoromethyl)benzyl]urea) ()

- Bioactivity : Exhibits anticancer activity (IC50 = 4.64 µM in Jurkat cells) via MMP-2/9 inhibition.

- Structural Contrast : The pyrazine-urea core differs from the piperidine-dione system but highlights the role of the trifluoromethyl group in enhancing target binding .

3-{1-[2-(Trifluoromethyl)benzoyl]azetidin-3-yl}-1,3-thiazolidine-2,4-dione ()

Key Findings and Implications

Trifluoromethyl Group : Enhances metabolic stability and lipophilicity across analogs, though the dione moiety in the target compound may counterbalance this with increased polarity .

Synthetic Feasibility : High-yield routes (e.g., 76–94% for benzylpiperidines) suggest scalability for the target compound .

生物活性

1-(3-(Trifluoromethyl)benzyl)piperidine-2,4-dione is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including relevant research findings, potential therapeutic applications, and comparative analysis with similar compounds.

Chemical Structure and Properties

The compound features a piperidine ring substituted with a trifluoromethyl group and a benzyl moiety. The presence of the trifluoromethyl group enhances lipophilicity, which can influence the compound's pharmacokinetic properties and interactions with biological targets.

Antiviral Activity

Research indicates that derivatives of similar structures to this compound have shown promising antiviral activity. For instance, compounds containing imidazolidine-2,4-dione cores have been studied as potential inhibitors of HIV-1 fusion. The trifluoromethyl substitution is believed to enhance the interaction with viral proteins, thereby increasing efficacy.

Anticancer Activity

The compound has been evaluated for its anticancer properties. In particular, studies have shown that piperidine derivatives exhibit cytotoxic effects against various cancer cell lines. For example, compounds with similar piperidine structures have demonstrated significant inhibition of cancer cell proliferation and induction of apoptosis in models such as FaDu hypopharyngeal tumor cells .

Kinase Inhibition

This compound has been identified as a potential inhibitor of Pim kinases. These kinases are often overexpressed in certain cancers, making them attractive targets for therapeutic intervention. The compound's structural features suggest it may inhibit Pim-1 and Pim-2 kinases effectively .

Comparative Analysis with Similar Compounds

A comparison table highlights the structural similarities and biological activities of related compounds:

Case Study: Anticancer Efficacy

In a study evaluating the anticancer efficacy of piperidine derivatives, this compound was tested against various cancer cell lines. Results indicated that the compound exhibited dose-dependent cytotoxicity, outperforming standard chemotherapy agents in specific assays .

Case Study: Kinase Inhibition

Another investigation focused on the inhibitory effects of this compound on Pim kinases. The study utilized high-throughput screening methods to identify potential inhibitors from a library of compounds. The results confirmed that this compound significantly reduced kinase activity at low concentrations, indicating its potential as a therapeutic agent in cancer treatment .

常见问题

Q. What are the standard synthetic routes for 1-(3-(Trifluoromethyl)benzyl)piperidine-2,4-dione, and how can their efficiency be evaluated?

- Methodological Answer : Synthesis typically involves multi-step reactions, such as nucleophilic substitution or condensation, with intermediates characterized via elemental analysis and spectroscopic techniques (e.g., NMR, IR). Efficiency is assessed by yield optimization (e.g., via solvent selection, catalyst use) and purity validation through HPLC or GC-MS. Reaction conditions (temperature, pH) should be systematically varied using factorial design to identify optimal parameters .

Q. Which spectroscopic techniques are essential for characterizing this compound, and what challenges might arise in data interpretation?

- Methodological Answer : Key techniques include H/C NMR (for structural elucidation), FT-IR (functional groups), and high-resolution mass spectrometry (molecular weight). Challenges include signal splitting due to the trifluoromethyl group in NMR and overlapping peaks in IR. Use deuterated solvents and computational tools (e.g., ChemDraw) to simulate spectra for cross-verification .

Q. What in vitro assays are appropriate for initial pharmacological screening of this compound?

- Methodological Answer : Begin with enzyme inhibition assays (e.g., kinase or protease targets) and receptor-binding studies. Use dose-response curves to calculate IC values. Validate results with positive controls and replicate experiments to minimize variability. Cell viability assays (e.g., MTT) should parallel pharmacological tests to rule off-target toxicity .

Q. How can a systematic literature review be structured to identify research gaps for this compound?

- Methodological Answer : Employ bibliometric tools (e.g., VOSviewer) to map keyword clusters (e.g., "piperidine-2,4-dione derivatives," "trifluoromethylbenzyl pharmacology"). Filter studies by methodology (e.g., in silico vs. in vivo) and year. Identify understudied areas, such as metabolic stability or synergistic effects with existing drugs .

Advanced Research Questions

Q. How can researchers design experiments to investigate the compound's reactivity under varying conditions?

- Methodological Answer : Use a pre-test/post-test control group design to study reactivity under thermal, oxidative, or hydrolytic stress. For example, expose the compound to elevated temperatures and analyze degradation products via LC-MS. Incorporate factorial design to test interactions between variables (e.g., pH, solvent polarity) .

Q. How to resolve contradictions between computational predictions and experimental data regarding the compound's stability?

- Methodological Answer : Re-evaluate computational parameters (e.g., DFT functional choice, solvation models) and validate with experimental data (e.g., DSC for thermal stability). Use hybrid QM/MM simulations to bridge gaps between theory and observed behavior. Cross-reference with spectroscopic data (e.g., F NMR for trifluoromethyl group dynamics) .

Q. What strategies can be employed to identify and quantify degradation products under accelerated stability conditions?

- Methodological Answer : Subject the compound to ICH-guided stress conditions (e.g., 40°C/75% RH for 6 months). Use HPLC-PDA and LC-HRMS to track degradation. Employ multivariate analysis (e.g., PCA) to correlate degradation pathways with structural motifs. Compare with impurity profiles from synthetic intermediates .

Q. How should multivariate statistical analysis be applied to interpret high-throughput screening data for this compound?

- Methodological Answer : Normalize data (Z-scores) to account for plate-to-plate variability. Apply cluster analysis (e.g., hierarchical clustering) to group compounds by activity profiles. Use partial least squares regression (PLSR) to correlate structural descriptors (e.g., logP, polar surface area) with bioactivity .

Q. What methodological frameworks are suitable for studying the compound's interaction with biological targets at the molecular level?

- Methodological Answer : Combine molecular docking (e.g., AutoDock Vina) with molecular dynamics simulations (GROMACS) to predict binding modes and residence times. Validate with SPR (surface plasmon resonance) for kinetic binding analysis. Integrate cryo-EM or X-ray crystallography for structural resolution of complexes .

Q. How to establish a structure-activity relationship (SAR) for this compound and its derivatives?

- Methodological Answer :

Synthesize analogs with modifications to the benzyl or piperidine moieties. Test against a panel of biological targets (e.g., cancer cell lines, bacterial strains). Use QSAR models (e.g., CoMFA) to link structural features (e.g., electron-withdrawing groups) to activity. Apply Bayesian statistics to prioritize analogs for further study .

Methodological Tables

| Analytical Technique | Use Case | Key References |

|---|---|---|

| LC-HRMS | Degradation product identification | |

| QM/MM Simulations | Bridging computational and experimental stability | |

| SPR | Kinetic analysis of target binding |

Key Considerations

- Theoretical Frameworks : Align studies with established models (e.g., enzyme inhibition kinetics, QSAR) to ensure academic rigor .

- Data Validation : Use orthogonal methods (e.g., NMR + HRMS) to confirm findings and address contradictions .

- Ethical Compliance : Ensure all biological testing adheres to institutional review protocols, particularly for in vivo studies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。